![molecular formula C16H20N4O3S B2510492 (3-(isobutylsulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1796970-40-5](/img/structure/B2510492.png)
(3-(isobutylsulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azetidinyl group, an isobutylsulfonyl group, and a phenyl-2H-1,2,3-triazol-4-yl group. Further structural analysis would require more specific data.Scientific Research Applications
Drug Discovery
1,2,3-Triazoles play a crucial role in drug development due to their unique properties. This compound has been investigated for its potential as a scaffold for novel drugs. Some notable examples include:
Anticonvulsant Activity: Certain 1,2,3-triazole derivatives exhibit effective cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range .
Antibiotics: Medicinal compounds containing the 1,2,3-triazole core have made their way into the market. For instance, the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole all feature this motif .
Mechanism of Action
Target of action
They have been used in the development of various drugs with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
1,2,3-triazoles are known to have a significant chelating activity due to the presence of unpaired electrons on nitrogen atom, which enhances its biological spectrum . Azetidines are used in the construction of four-membered nitrogen-containing heterocycles .
Biochemical pathways
Azetidines and 1,2,3-triazoles are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions, which contribute to their enhanced biocompatibility .
Result of action
Compounds containing azetidine and 1,2,3-triazole moieties are known to have a broad range of biological activities .
Action environment
The stability and biocompatibility of 1,2,3-triazoles suggest that they may be relatively stable under a variety of environmental conditions .
properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12(2)11-24(22,23)14-9-19(10-14)16(21)15-8-17-20(18-15)13-6-4-3-5-7-13/h3-8,12,14H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEPANKQHUUVPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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